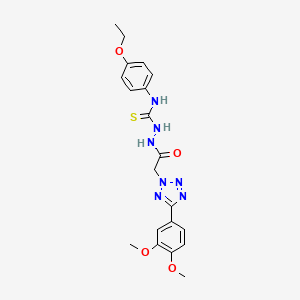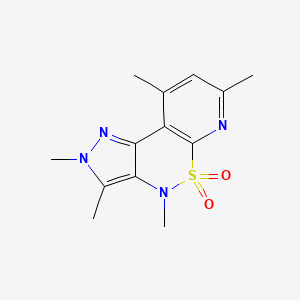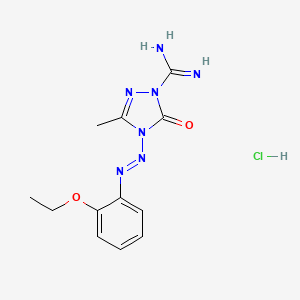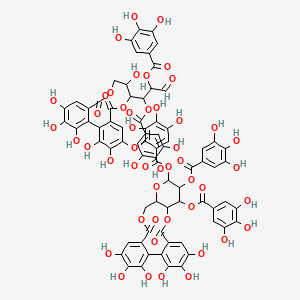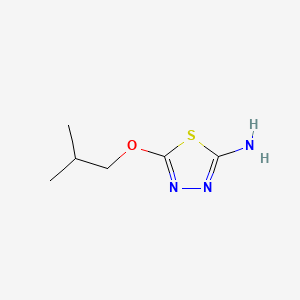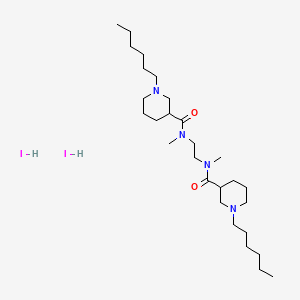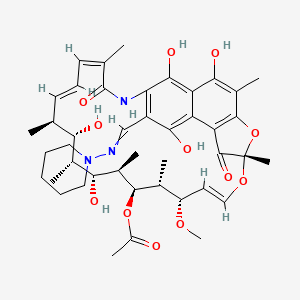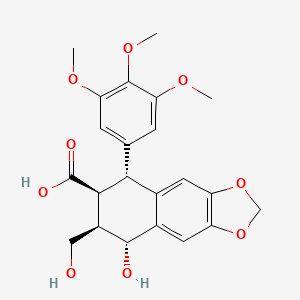
Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester (CAS number: 869682-22-4) is a complex organic compound.
- Its IUPAC name is (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
- The molecular formula is C₁₂H₁₉NO₄, and its molecular weight is 241.28 g/mol .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between an appropriate amine and a carboxylic acid derivative.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but protecting groups (such as tert-butoxycarbonyl, Boc) play a crucial role in controlling regioselectivity.
Industrial Production: Information on large-scale industrial production methods is limited, likely due to its complexity and specialized applications.
Analyse Des Réactions Chimiques
Reactivity: Carbamic acid derivatives can undergo various reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to remove the Boc protecting group. Esterification reactions involve carboxylic acid derivatives and alcohols.
Major Products: The major products depend on the specific reaction and starting materials.
Applications De Recherche Scientifique
Chemistry: Carbamic acid derivatives serve as intermediates in organic synthesis, especially in peptide chemistry.
Biology: They may be used in drug design and development due to their structural diversity.
Medicine: Research focuses on potential therapeutic applications, although specific examples are scarce.
Industry: Limited information exists regarding industrial applications.
Mécanisme D'action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be necessary to elucidate its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other Boc-protected amines and related heterocyclic compounds.
Uniqueness: The specific combination of the indene moiety, amino acid side chains, and Boc protection makes this compound unique.
Propriétés
Numéro CAS |
132619-53-5 |
|---|---|
Formule moléculaire |
C33H40N2O6 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(1S,2S,3R)-2,3-dihydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H40N2O6/c1-33(2,3)41-32(40)34-26(19-22-14-8-5-9-15-22)27(36)20-23(18-21-12-6-4-7-13-21)31(39)35-28-24-16-10-11-17-25(24)29(37)30(28)38/h4-17,23,26-30,36-38H,18-20H2,1-3H3,(H,34,40)(H,35,39)/t23-,26+,27+,28+,29-,30+/m1/s1 |
Clé InChI |
HKAQGSPFDKETKG-HPZRALQFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


